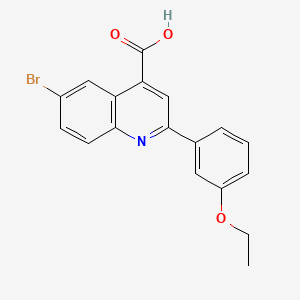

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C18H14BrNO3 and a molecular weight of 372.22 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone derivative with an aldehyde or ketone in the presence of an acid catalyst.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the ethoxyphenyl group reacts with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles, can be applied to its production .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring and the ethoxyphenyl group can undergo oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate)

Carboxylation: Grignard reagent, carbon dioxide, acidic workup

Major Products Formed

Substitution Products: Various substituted quinoline derivatives

Oxidation Products: Quinoline N-oxide derivatives

Coupling Products: Biaryl and heteroaryl derivatives

Aplicaciones Científicas De Investigación

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 6-Bromoquinoline-4-carboxylic acid

- 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring.

Actividad Biológica

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H14BrNO3 and a molecular weight of approximately 372.21 g/mol. The structure includes a quinoline core with a bromine atom and an ethoxyphenyl group, which contributes to its unique biological properties.

Biological Activities

Research indicates that derivatives of quinoline, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents. For instance, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation and induce cell cycle arrest .

- Antimicrobial Properties : Quinoline derivatives are also known for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- SIRT3 Inhibition : Recent studies have highlighted the potential of quinoline derivatives as SIRT3 inhibitors, which play a role in cancer therapy. For example, a related compound exhibited selective inhibition of SIRT3 with significant antiproliferative effects on leukemic cell lines .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction likely modulates various cellular pathways, contributing to its biological effects .

Anticancer Activity

A study focusing on quinoline derivatives found that compounds similar to this compound showed potent inhibitory effects against various cancer cell lines. The following table summarizes key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Bromo Derivative A | MLLr Leukemia | 7.2 | SIRT3 Inhibition |

| 6-Bromo Derivative B | HepG2 | 10.5 | Cell Cycle Arrest |

| 6-Bromo Derivative C | HCT116 | 14.0 | Apoptosis Induction |

These results suggest that structural modifications significantly influence the anticancer activity of quinoline derivatives .

Antimicrobial Activity

Another study examined the antimicrobial efficacy of various arylated quinoline carboxylic acids against Mycobacterium tuberculosis. The following table outlines the effectiveness based on structural variations:

| Compound Name | Position of Halogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 6a | C-6 | 32 | Active |

| Compound 6b | C-8 | >64 | Inactive |

| Compound 6c | C-6 | 16 | Active |

This data indicates that the positioning of substituents plays a critical role in the antimicrobial activity against M. tuberculosis .

Propiedades

IUPAC Name |

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWIIJCZIVDNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359757 |

Source

|

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350999-95-0 |

Source

|

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.